Enhanced Acidity vs 4-Bromo-3-methylbenzoic Acid
The pKa of a benzoic acid derivative is a critical parameter influencing its solubility, ionization state in biological systems, and reactivity in synthetic transformations. 3-Bromo-5-methylbenzoic acid exhibits a predicted pKa of 3.88±0.10, which is approximately 0.16 units higher than the pKa of its isomer, 4-bromo-3-methylbenzoic acid (pKa = 4.04±0.10) . This difference, while seemingly small, is a direct consequence of the altered substitution pattern and can affect the compound's behavior in aqueous reaction media and its propensity to form salts.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.88 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Bromo-3-methylbenzoic acid: 4.04 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = -0.16 (target compound is a slightly stronger acid) |
| Conditions | Predicted using ACD/Labs Percepta or similar computational model at 20-25°C |
Why This Matters
This quantifiable difference in acidity can be the decisive factor for optimizing reaction pH or improving the extraction efficiency of a desired intermediate, thereby reducing waste and improving overall yield in a multi-step synthesis.
